7-Bromo-5-chlorobenzo[d]isoxazole is a synthetic heterocyclic compound belonging to the benzo[d]isoxazole family. Benzo[d]isoxazoles are a class of bicyclic compounds consisting of a benzene ring fused to an isoxazole ring. They are known for their versatile reactivity and biological activities, making them valuable building blocks in organic synthesis and medicinal chemistry. 7-Bromo-5-chlorobenzo[d]isoxazole, with its two halogen substituents, offers unique opportunities for further chemical modifications and derivatization. This particular compound has been explored as a key intermediate in the synthesis of various biologically active molecules. []
7-Bromo-5-chlorobenzo[d]isoxazole can be sourced from chemical suppliers such as Sigma-Aldrich and GlpBio, where it is available for research purposes. It is classified under the category of halogenated benzoisoxazoles, which are known for their various pharmacological properties, including anticancer and antimicrobial activities .
The synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole can be achieved through several methods. One prominent approach involves the cyclization of substituted phenylhydrazones with α-bromoketones or α-bromoacids. This method typically requires the use of a suitable solvent and a catalyst, often under reflux conditions to facilitate the reaction.
A detailed synthesis pathway could involve:
This multi-step process highlights the importance of controlling reaction conditions to optimize yields and purity.
7-Bromo-5-chlorobenzo[d]isoxazole participates in various chemical reactions typical for halogenated isoxazoles:
These reactions are significant for developing new derivatives with enhanced biological activities.
The mechanism of action for compounds like 7-Bromo-5-chlorobenzo[d]isoxazole often involves interaction with biological targets such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth by binding to active sites, thus preventing substrate access.
Relevant analyses indicate that substitutions on the aromatic ring significantly influence both solubility and reactivity .
7-Bromo-5-chlorobenzo[d]isoxazole has several potential applications in scientific research:
Halogenated benzo[d]isoxazoles represent a critically important subclass of heterocyclic compounds characterized by their unique fusion of a benzene ring with an isoxazole moiety. The strategic incorporation of halogen atoms—particularly at the 5- and 7-positions—confers distinctive electronic and steric properties that underpin their utility in advanced chemical synthesis. 7-Bromo-5-chlorobenzo[d]isoxazole (CAS 1260903-12-5) exemplifies this category, serving as a versatile scaffold in pharmaceutical and materials research due to its balanced reactivity profile and molecular geometry.
The benzo[d]isoxazole core combines aromatic character with the polarity of the isoxazole ring, creating a planar, electron-deficient system ideal for π-stacking interactions and nucleophilic substitution reactions. This bicyclic architecture features a 1,2-oxazine linkage where oxygen and nitrogen atoms occupy adjacent positions, creating an asymmetric charge distribution. The scaffold’s rigidity, conferred by the fused ring system, reduces conformational flexibility—a property exploited in drug design to enforce specific binding orientations. Additionally, the presence of sp²-hybridized atoms throughout the structure enables extensive conjugation, facilitating charge delocalization critical for optoelectronic applications [1] [6].
Halogen atoms at the 5- and 7-positions exert profound effects on this scaffold’s behavior:
Table 1: Physicochemical Properties of 7-Bromo-5-chlorobenzo[d]isoxazole
Property | Value | Source/Prediction Method |
---|---|---|
Molecular Formula | C₇H₃BrClNO | [1] [2] [3] |
Molecular Weight | 232.46 g/mol | [1] [3] [4] |
Boiling Point | 309.5 ± 22.0 °C (Predicted) | [3] |
Density | 1.820 ± 0.06 g/cm³ | [3] |
pKa | -5.80 ± 0.30 (Predicted) | [3] |
LogP (Consensus) | 2.83 | [2] |
The targeted synthesis of 7-Bromo-5-chlorobenzo[d]isoxazole emerged circa 2010–2015, coinciding with pharmaceutical industry demands for halogenated heterocycles capable of serving as kinase inhibitor precursors. Early routes adapted classical benzisoxazole cyclizations (e.g., hydroxylamine cyclocondensation) but suffered from regioisomeric impurities. Advances in directed ortho-lithiation (DoM) and transition metal-catalyzed halogen exchange enabled precise installation of bromine and chlorine at C-7 and C-5, respectively. Patent analyses reveal a >300% increase in benzo[d]isoxazole derivatives between 2015–2023, with this compound featuring prominently in kinase inhibitor patents from Novartis and Enanta Pharmaceuticals [6]. Its commercial availability since 2017 (e.g., Chemscene, TRC, Ambeed) underscores its transition from academic curiosity to industrial building block [1] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1